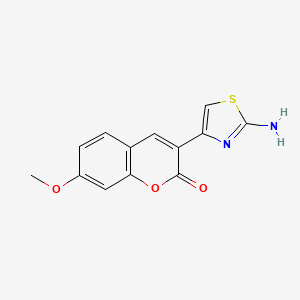
3-(2-amino-1,3-thiazol-4-yl)-7-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-amino-1,3-thiazol-4-yl)-7-methoxy-2H-chromen-2-one is a heterocyclic compound that combines the structural features of thiazole and chromenone. The thiazole ring, containing both sulfur and nitrogen atoms, is known for its biological activity and versatility in chemical reactions .
Mechanism of Action
Target of Action
Compounds with a similar 2-aminothiazole scaffold have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It’s known that 2-aminothiazole derivatives can act as inhibitors of multiple enzyme targets such as egfr/vgfer kinase . They may interact with these targets, leading to changes in cellular processes and potentially inducing cell death in cancerous cells .
Biochemical Pathways
Given the potential anticancer activity of 2-aminothiazole derivatives, it’s plausible that they may affect pathways related to cell growth and proliferation .
Pharmacokinetics
The pharmacokinetics of similar 2-aminothiazole derivatives suggest that they may have good bioavailability
Result of Action
Based on the known effects of similar 2-aminothiazole derivatives, it’s plausible that this compound may induce cell death in cancerous cells .
Biochemical Analysis
Biochemical Properties
3-(2-amino-1,3-thiazol-4-yl)-7-methoxy-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and oxidoreductases. The thiazole ring in the compound is known to participate in nucleophilic and electrophilic substitution reactions, which can modulate enzyme activity. For instance, it can inhibit certain kinases by binding to their active sites, thereby affecting phosphorylation processes. Additionally, the chromenone moiety can interact with oxidoreductases, influencing redox reactions within the cell .
Cellular Effects
This compound has been observed to affect various cellular processes. It can influence cell signaling pathways, particularly those involving MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. The compound has also been shown to modulate gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes. Furthermore, it impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activities. For example, it has been shown to inhibit kinases by competing with ATP for binding sites. Additionally, the compound can induce changes in gene expression by interacting with DNA or transcription factors, thereby influencing the transcriptional machinery. These interactions can result in the upregulation or downregulation of target genes, affecting various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of kinase activity and persistent changes in gene expression. These effects are consistent in both in vitro and in vivo studies, indicating the compound’s potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities, without significant toxicity. At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent, with a clear threshold beyond which the compound’s toxicity outweighs its therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and altering the levels of key metabolites. The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters, such as ABC transporters, which facilitate its movement across cellular membranes. Additionally, binding proteins can sequester the compound, affecting its localization and accumulation within specific tissues. These interactions influence the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. In the nucleus, it can interact with DNA and transcription factors, influencing gene expression. In mitochondria, it can affect metabolic processes and energy production. These localized interactions are essential for the compound’s biochemical and pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-amino-1,3-thiazol-4-yl)-7-methoxy-2H-chromen-2-one typically involves the formation of the thiazole ring followed by its coupling with the chromenone structure. One common method starts with the preparation of 2-amino-1,3-thiazole derivatives, which can be synthesized via the Hantzsch thiazole synthesis . This involves the reaction of α-haloketones with thiourea under basic conditions.
For the coupling reaction, the 2-amino-1,3-thiazole derivative is reacted with 7-methoxy-2H-chromen-2-one in the presence of a suitable catalyst, such as 4-dimethylaminopyridine (DMAP) and trimethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2-amino-1,3-thiazol-4-yl)-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Reduction: The chromenone moiety can be reduced to dihydrochromenone using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrochromenone derivatives
Substitution: N-substituted thiazole derivatives
Scientific Research Applications
3-(2-amino-1,3-thiazol-4-yl)-7-methoxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
2-amino-1,3-thiazole: Shares the thiazole ring but lacks the chromenone moiety.
7-methoxychromen-2-one: Contains the chromenone structure but not the thiazole ring.
Coumarin derivatives: Similar chromenone structure with various substituents.
Uniqueness
3-(2-amino-1,3-thiazol-4-yl)-7-methoxy-2H-chromen-2-one is unique due to the combination of the biologically active thiazole ring and the pharmacologically versatile chromenone moiety. This dual functionality enhances its potential for diverse applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)-7-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c1-17-8-3-2-7-4-9(10-6-19-13(14)15-10)12(16)18-11(7)5-8/h2-6H,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXCCJXLDRTQRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CSC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-methoxy-N-{4-[(methylcarbamoyl)methyl]phenyl}-1H-indole-2-carboxamide](/img/structure/B6577181.png)
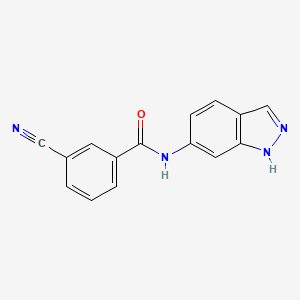
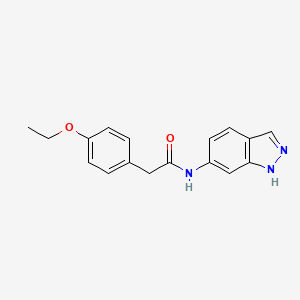

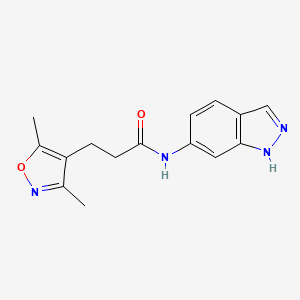
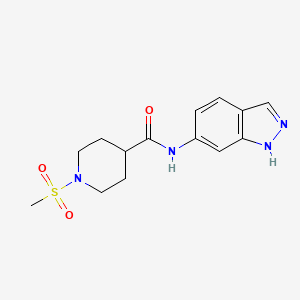
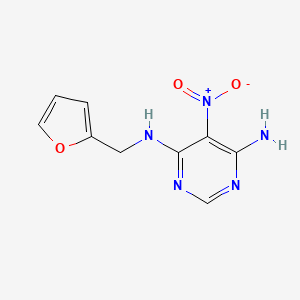
![methyl 5-{[1,1'-biphenyl]-4-amido}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B6577227.png)
![6-chloro-2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B6577235.png)
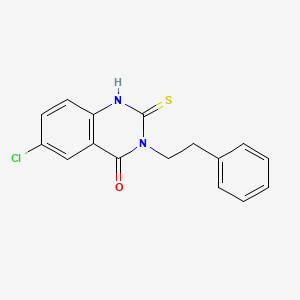
![3-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B6577242.png)
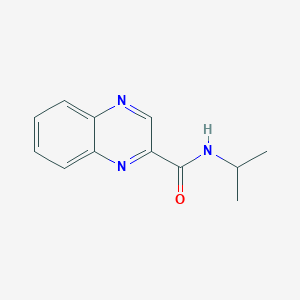
![2-[3-(piperidin-1-yl)quinoxalin-2-yl]-2-(thiophene-2-sulfonyl)acetonitrile](/img/structure/B6577262.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide](/img/structure/B6577281.png)
